2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
Description
Propriétés
IUPAC Name |
2,4-dichloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-12-8-17(16(20)9-15(12)19)27(24,25)21-10-13-2-5-22(6-3-13)18(23)14-4-7-26-11-14/h4,7-9,11,13,21H,2-3,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYYRMDQKWWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzenesulfonamide core, which is known for its biological activity. Its structure includes:
- A furan ring that contributes to its reactivity and interaction with biological targets.
- A piperidine moiety , which can enhance binding to specific receptors or enzymes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis. The specific compound may also show activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Low to moderate inhibition |
Anticancer Potential
The compound has been studied for its anticancer properties. In vitro studies show that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways such as the PI3K/Akt pathway.
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% at 10 µM | |
| HeLa (Cervical Cancer) | 65% at 10 µM |
The mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It may bind to certain receptors, modulating their activity and affecting cell proliferation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
- Anticancer Research : Another study focused on the effects of this compound on tumor growth in vivo. Mice treated with the compound showed a marked decrease in tumor size compared to control groups, supporting its role as a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The cinnamoylphenyl analog (Compound 4) shares the dichloro-methylbenzenesulfonamide core but lacks the piperidine-furan group, favoring instead a planar cinnamoyl moiety. Its IR data confirm sulfonamide and carbonyl vibrations, critical for hydrogen bonding .
- The cyclobutanecarbonyl analog () replaces the furan with a strained cyclopropane ring, likely altering steric interactions.
- Ulixacaltamide () substitutes the sulfonamide with a benzamide, reducing acidity and hydrogen-bonding capacity. The tert-butyl group may improve metabolic stability .
Functional Group Variations
- Sulfonamide vs. Amide : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~17), enhancing solubility and ionic interactions at physiological pH. This difference impacts bioavailability and target engagement .
- Halogen Effects : The 2,4-dichloro substitution in the target compound vs. 4-fluoro/trifluoromethyl in alters electronic and steric profiles. Chlorine’s larger van der Waals radius may enhance hydrophobic interactions compared to fluorine .
Pharmacological and Regulatory Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
